molecular formula C24H33N3OS B2997692 4-butyl-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide CAS No. 450343-76-7

4-butyl-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide

Cat. No.: B2997692
CAS No.: 450343-76-7
M. Wt: 411.61
InChI Key: KSAUZVRWVNXDJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butyl-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C24H33N3OS and its molecular weight is 411.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-butyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3OS/c1-4-5-8-18-10-12-19(13-11-18)24(28)25-23-20-14-29-15-21(20)26-27(23)22-9-6-7-16(2)17(22)3/h6-7,9,18-19H,4-5,8,10-15H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAUZVRWVNXDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-butyl-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

1. Antineoplastic Activity

Recent studies have indicated that compounds similar to This compound exhibit antineoplastic properties. The mechanism is often attributed to their ability to interact with DNA and inhibit cell proliferation in various cancer cell lines. For instance, compounds in this class have shown effectiveness against breast and lung cancer cells by inducing apoptosis and cell cycle arrest .

2. G Protein-Coupled Receptor Modulation

The compound may modulate G protein-coupled receptors (GPCRs), which are critical in various physiological processes. GPCRs play a significant role in signal transduction and can influence cellular responses to hormones and neurotransmitters. Research has shown that similar thieno[3,4-c]pyrazole derivatives can activate or inhibit specific GPCR pathways, leading to varied biological effects such as anti-inflammatory responses and modulation of neurotransmitter release .

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression or inflammation.
  • Interaction with Cellular Signaling Pathways : By modulating GPCRs, the compound can influence downstream signaling pathways that regulate cell growth and survival.
  • Induction of Apoptosis : Evidence suggests that the compound can induce programmed cell death in malignant cells through mitochondrial pathways.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxic effects on MCF-7 breast cancer cells. The study reported an IC50 value indicating potent activity at low concentrations, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of thieno[3,4-c]pyrazole derivatives showed that these compounds could reduce pro-inflammatory cytokine levels in vitro. This was linked to their ability to inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Data Tables

Biological ActivityObserved EffectReference
AnticancerCytotoxicity in MCF-7 cells
Anti-inflammatoryReduced cytokine levels
GPCR modulationAltered signaling pathways

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.